(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for creating complex organic compounds .
Action Environment
The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups, which contributes to the success of the reaction . The compound is also generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-5-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-Methyl-5-(trifluoromethyl)pyridin-2-yl)boronic acid
- (2-Methyl-4-(trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJILMIUARIVXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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